Product packaging for Methyl 2-chlorothiazole-5-carboxylate(Cat. No.:CAS No. 72605-86-8)

Methyl 2-chlorothiazole-5-carboxylate

Cat. No.: B1315395
CAS No.: 72605-86-8
M. Wt: 177.61 g/mol
InChI Key: ITGAFIAWKUGNIJ-UHFFFAOYSA-N
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Description

Amination: Reaction with various primary or secondary amines can replace the chloro group to form N-substituted 2-aminothiazole-5-carboxylates.

Thiolation: Nucleophilic attack by thiolates, such as benzenethiolate, has been shown to efficiently displace the 2-chloro substituent. rsc.org

Alkoxylation: Alkoxides can be used to introduce alkoxy groups at the C2 position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO2S B1315395 Methyl 2-chlorothiazole-5-carboxylate CAS No. 72605-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAFIAWKUGNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512523
Record name Methyl 2-chloro-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72605-86-8
Record name Methyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-1,3-thiazole-5-carboxylate
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Modification of the C5 Ester Group:the Methyl Ester at the C5 Position is Amenable to Standard Ester Transformations, Providing Another Avenue for Derivatization.

Hydrolysis: Saponification of the methyl ester with a base (e.g., NaOH or LiOH) yields the corresponding 2-chlorothiazole-5-carboxylic acid. mdpi.com This carboxylic acid is a key intermediate for further modifications.

Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (like HOBt/EDC) to form thiazole-5-carboxamides. mdpi.comsemanticscholar.org Alternatively, direct amidation from the ester is sometimes possible with certain amines under forcing conditions. These amide derivatives are of significant interest in medicinal chemistry. researchgate.net

Table 2: Examples of Derivatization Reactions
Reaction SiteReagent(s)Resulting Functional GroupProduct Class
C2-PositionAmmonia / Amines (R-NH₂)-NHR2-Aminothiazole (B372263) derivatives
C2-PositionBenzenethiolate (PhS⁻)-SPh2-(Phenylthio)thiazole derivatives rsc.org
C5-Ester1. NaOH (aq) 2. H₃O⁺-COOHThiazole-5-carboxylic acid mdpi.com
C5-Ester (via acid)Aryl Amines (Ar-NH₂), EDC, HOBt-C(O)NHArThiazole-5-carboxamide (B1230067) derivatives mdpi.comsemanticscholar.org

Iii. Chemical Reactivity and Transformation Studies of Methyl 2 Chlorothiazole 5 Carboxylate

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the thiazole (B1198619) ring is susceptible to nucleophilic substitution, a key reaction for the functionalization of this scaffold. This reactivity is enhanced by the electronic properties of the heterocyclic ring system.

Methyl 2-chlorothiazole-5-carboxylate readily reacts with a variety of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. These reactions are fundamental for introducing diverse functional groups at the C2 position. Common nucleophiles employed include amines, thiols, and alkoxides, which yield 2-amino-, 2-thio-, and 2-alkoxy-thiazole derivatives, respectively. For example, reactions with sulfur nucleophiles like bisulfide and polysulfides lead to the substitution of the halogen by sulfur. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AmineR-NH₂2-Aminothiazole (B372263) derivative
ThiolR-SH2-Thioetherthiazole derivative
AlkoxideR-O⁻2-Alkoxythiazole derivative
BisulfideHS⁻2-Mercaptothiazole derivative

The rate and efficiency of nucleophilic substitution are significantly influenced by the nature of other substituents on the thiazole ring. Electron-withdrawing groups, such as the carboxylate at the C5 position, further increase the electrophilicity of the C2 carbon, thereby accelerating the rate of substitution. Conversely, electron-donating groups on the ring would decrease the reactivity towards nucleophiles. This principle allows for the fine-tuning of the substrate's reactivity based on its substitution pattern. nih.gov Ring aza nitrogens, in particular, substantially enhance reactivity through a combination of inductive and mesomeric effects. nih.gov

Esterification Reactions of the Carboxylate Moiety

While the compound is already a methyl ester, the carboxylate moiety at the C5 position can undergo further transformations, most notably hydrolysis or transesterification.

Hydrolysis (Saponification): Treatment with a base, such as lithium hydroxide (B78521) or sodium hydroxide, in an aqueous or alcoholic solvent system can hydrolyze the methyl ester to the corresponding carboxylic acid. nih.gov This transformation is often a necessary step for subsequent reactions, such as amide bond formation.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. This reaction is useful for modifying the solubility and other physicochemical properties of the molecule.

Cyclization Reactions and Formation of Complex Heterocycles

This compound is a key building block for the synthesis of fused heterocyclic systems. The general strategy involves a two-step sequence: an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization reaction.

In this approach, a bifunctional nucleophile is reacted with the 2-chlorothiazole (B1198822). The newly introduced functional group at the C2 position then reacts with the ester group (or its hydrolyzed carboxylic acid form) at the C5 position to form a new ring fused to the original thiazole core. This methodology provides access to a wide range of complex heterocyclic structures, such as thiazolo[2,3-b]pyrimidines and other related systems, which are of interest in medicinal chemistry. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles, for instance, can lead to tricyclic compounds through a cyclocondensation pathway. growingscience.com

Table 2: Examples of Fused Heterocycles Synthesized

Reactant SequenceFused System Formed
1. Reaction with an amino-alcohol. 2. Intramolecular cyclization.Thiazolo-oxazine derivative
1. Reaction with a diamine. 2. Intramolecular cyclization.Thiazolo-pyrimidine derivative
1. Reaction with a hydrazine. 2. Intramolecular cyclization.Thiazolo-pyridazine derivative

Photochemical Reactions of Halothiazole Carboxylates

Theoretical studies on model systems like methylisothiazoles suggest that these photochemical isomerizations can proceed through various mechanisms, involving conical intersections that facilitate the transformation from the excited state of the reactant to the ground state of the product. rsc.org This process, known as photochemical permutation, can be a powerful method for preparing complex and otherwise difficult-to-access derivatives from more readily available structural isomers under mild conditions. researchgate.net

Photoarylation and Photoisomerization Studies

While specific studies detailing the photoisomerization of this compound are not extensively documented in scientific literature, the principles of photochemical reactions on related heterocyclic systems suggest potential pathways. Photoarylation, a process that forms a carbon-carbon bond between an aromatic ring and an aryl group under light irradiation, is a plausible transformation for this compound.

Generally, the photoarylation of halo-heterocycles can be achieved through photoredox catalysis. rsc.org In such a mechanism, a photocatalyst, upon absorbing light, can facilitate the formation of a reactive 2-thiazolyl radical from the 2-chloro-thiazole precursor by single-electron transfer. mdpi.com This radical can then engage with an aromatic coupling partner to form the arylated product. Catalyst-free methods have also been developed for some systems, where visible light induces the activation of a carbon-halogen bond, often in the presence of a base. rsc.org For this compound, such a reaction would likely involve the cleavage of the C-Cl bond at the 2-position, followed by coupling with another aromatic or heteroaromatic molecule. The viability and efficiency of this process would depend on factors like the choice of photocatalyst, solvent, and the electronic properties of the coupling partner. rsc.org

Comparative Reactivity with Different Halogens (e.g., Chloro vs. Iodo)

The reactivity of the halogen at the C2 position of the thiazole ring is highly dependent on the type of reaction being performed. The behavior of a 2-chloro derivative can be contrasted with a 2-iodo derivative, with their relative reactivities often inverting between nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

In Nucleophilic Aromatic Substitution (SNA_r): In SNA_r reactions, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, proceeding through a negatively charged intermediate (a Meisenheimer-like complex). libretexts.orgrsc.org The thiazole ring, being an electron-deficient heterocycle, is activated for such reactions. rsc.org The rate-determining step is typically the initial attack by the nucleophile. youtube.com Consequently, reactivity is governed by the electrophilicity of the carbon atom attached to the halogen. A more electronegative halogen (like chlorine relative to iodine) exerts a stronger electron-withdrawing inductive effect, making the attached carbon more electron-poor and thus more susceptible to nucleophilic attack. Therefore, in SNA_r reactions, the chloro-derivative is often more reactive than the iodo-derivative. youtube.commasterorganicchemistry.com

In Palladium-Catalyzed Cross-Coupling Reactions: Conversely, in transition-metal-catalyzed reactions such as Suzuki, Stille, or Heck couplings, the reactivity order is typically I > Br > Cl. nih.gov These reactions involve an oxidative addition step where the metal catalyst inserts into the carbon-halogen bond. The rate of this step is highly dependent on the C-X bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making the iodo-derivative undergo oxidative addition much more readily. researchgate.net Thus, for creating C-C, C-N, or C-O bonds via cross-coupling, Methyl 2-iodothiazole-5-carboxylate would be expected to be substantially more reactive than its chloro counterpart.

Table 1: Comparative Reactivity of 2-Halo-Thiazoles
Reaction TypeGeneral Reactivity OrderKey Mechanistic StepRationale
Nucleophilic Aromatic Substitution (SNA_r)Cl > INucleophilic AttackThe higher electronegativity of chlorine increases the electrophilicity of the C2 carbon, accelerating the rate-determining attack. rsc.orgmasterorganicchemistry.com
Palladium-Catalyzed Cross-CouplingI > ClOxidative AdditionThe weaker Carbon-Iodine bond strength facilitates the insertion of the palladium catalyst, which is often the rate-limiting step. nih.gov

Derivatization Strategies for Enhanced Functionality

This compound serves as a versatile scaffold for the synthesis of more complex molecules through derivatization at two primary sites: the C2 position and the C5-ester group.

Iv. Applications of Methyl 2 Chlorothiazole 5 Carboxylate As a Synthetic Intermediate

Pharmaceutical Synthesis

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active agents. mdpi.com Methyl 2-chlorothiazole-5-carboxylate provides a key starting point for constructing more complex thiazole-containing molecules with therapeutic potential.

Precursor to Biologically Active Thiazole-Based Drugs

The thiazole core is associated with a broad spectrum of biological activities, and intermediates like this compound are instrumental in exploring these possibilities. The unique structure of the thiazole ring enhances the biological activity of molecules, making it a valuable component in drug formulation. Research has shown that thiazole derivatives are of significant interest for their protective effects against various diseases. nih.gov For example, derivatives of the thiazole-5-carboxylate scaffold have been investigated for their potential in treating neurological disorders and for their antiallergic properties. chemimpex.com The ability to modify the 2-chloro and 5-carboxylate positions allows chemists to systematically alter the compound's properties to optimize its interaction with biological targets.

Synthesis of Anti-Cancer Drug Intermediates

Substituted thiazole compounds are recognized for their diverse biological effects, including significant antitumor activity. mdpi.com The thiazole-5-carboxamide (B1230067) structure, in particular, has been a focus of anticancer research. This compound serves as a precursor to this important class of compounds.

A notable application is in the synthesis of intermediates for established chemotherapy agents. For instance, a core intermediate for the anti-cancer drug Dasatinib, 2-chloro-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, is synthesized from a 2-chlorothiazole (B1198822) precursor, highlighting the importance of this structural framework. semanticscholar.org

Furthermore, research has focused on creating novel thiazole-5-carboxamide derivatives and evaluating their efficacy against various cancer cell lines. In one study, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested for their anticancer activity. mdpi.comresearchgate.net The findings demonstrated that these compounds exhibited moderate to high inhibitory activity against several human cancer cell lines. mdpi.comresearchgate.net

Cancer Cell LineCompound TypeReported Activity/Efficacy
A-549 (Lung Carcinoma)2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesModerate to high anticancer activity observed. mdpi.comresearchgate.net
Bel7402 (Liver Carcinoma)2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesModerate to high anticancer activity observed. mdpi.comresearchgate.net
HCT-8 (Colon Carcinoma)2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesModerate to high anticancer activity observed. mdpi.comresearchgate.net
HepG-2 (Liver Carcinoma)Thiazole derivativesCertain derivatives showed promising antiproliferative activity. nih.gov

This table summarizes the reported anticancer activities of various thiazole-5-carboxamide derivatives against specific human cancer cell lines.

Development of Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment

Vanin-1, an enzyme involved in regulating oxidative stress, has emerged as a promising therapeutic target for inflammatory bowel disease (IBD). acs.orgnih.gov Researchers have designed and synthesized a series of thiazole carboxamide derivatives as potent Vanin-1 inhibitors. acs.orgnih.gov The synthesis of these inhibitors has utilized ethyl 2-chlorothiazole-5-carboxylate, a closely related analogue of the methyl ester, as a key starting material. acs.org

In these syntheses, the chloro group at the 2-position of the thiazole ring undergoes nucleophilic substitution with various amines, which is a critical step in building the final inhibitor molecules. acs.org This research led to the discovery of a preferred compound, designated X17, which demonstrated potent inhibition of Vanin-1 at the protein, cellular, and tissue levels. nih.govdigitellinc.com

Key research findings for the Vanin-1 inhibitor X17 include:

High Bioavailability : The compound achieved an oral bioavailability of 81% in rats. nih.govdigitellinc.com

In Vivo Efficacy : In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis, X17 showed potent anti-inflammatory and antioxidant activities. nih.govdigitellinc.com

Mechanism of Action : The inhibitor worked by repressing the expression of inflammatory factors, reducing myeloperoxidase activity, increasing the colonic glutathione (B108866) reserve, and restoring the intestinal barrier. nih.govdigitellinc.com

These findings underscore the importance of the thiazole carboxamide scaffold, derived from intermediates like this compound, in developing new treatments for IBD. nih.gov

Intermediate for Insecticides with Pharmaceutical Relevance

The thiazole ring is a versatile moiety that is widely utilized as an active component in both pesticides and medicines. mdpi.comresearchgate.net Heterocyclic compounds containing amide groups, which can be synthesized from this compound, are extremely versatile building blocks for manufacturing bioactive compounds in both the pharmaceutical and agrochemical industries. mdpi.com While the primary application of many thiazole-based insecticides is in agriculture, the shared structural motifs and synthetic pathways create a bridge to pharmaceutical research. The study of how these compounds interact with biological targets in insects can sometimes provide insights into developing drugs for human health, particularly in the area of enzyme inhibition.

Agrochemical Development

The structural features of this compound make it a valuable intermediate for the synthesis of agrochemicals designed to protect crops and improve yields.

Synthesis of Pesticides and Herbicides

The thiazole ring is a core component in a variety of pesticides and herbicides. chemimpex.com Intermediates such as this compound and its close chemical relatives are used in the development and formulation of these agrochemicals. chemimpex.comchemimpex.com The ability to synthesize derivatives from this starting material allows for the creation of molecules that can effectively control pests and diseases in crops, contributing to agricultural productivity and sustainability. chemimpex.com The thiazole moiety is a key active component in many of these products, highlighting the importance of this heterocyclic scaffold in the agrochemical industry. mdpi.comresearchgate.net

Intermediate in Neonicotinoid Insecticide Synthesis (e.g., Thiamethoxam, Clothianidin)

A primary application of this compound is as a key precursor in the synthesis of second-generation neonicotinoid insecticides, a class of compounds known for their high efficiency, broad spectrum, and systemic activity. guidechem.compatsnap.com Specifically, it is instrumental in creating the 2-chloro-5-methylthiazole (B1589247) moiety that is a core structural feature of highly successful commercial insecticides like Thiamethoxam and Clothianidin. guidechem.com

The synthetic pathway from this compound to the crucial insecticide intermediate, 2-chloro-5-chloromethylthiazole (B146395), involves a two-step transformation of the ester group at the 5-position.

Reduction to Alcohol : The methyl ester group is first reduced to a primary alcohol, yielding 2-chloro-5-hydroxymethylthiazole. semanticscholar.org This reduction is a standard transformation, often accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Chlorination of Alcohol : The resulting hydroxymethyl group is then converted to a chloromethyl group. This step transforms the molecule into 2-chloro-5-chloromethylthiazole, the immediate precursor that couples with the respective nitroguanidine (B56551) or nitroimino-oxadiazine fragments to complete the synthesis of the final insecticide. semanticscholar.org

Once 2-chloro-5-chloromethylthiazole is synthesized, it undergoes a condensation reaction with the appropriate N-heterocycle to form the target insecticide. For instance, the synthesis of Thiamethoxam involves the reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. Similarly, Clothianidin is prepared via the condensation of 2-chloro-5-chloromethylthiazole with various N-methyl-N'-nitroguanidine derivatives. patsnap.comchemicalbook.com The thiazole ring is an essential part of the molecule's insecticidal activity. patsnap.com

Table 1: Role in Neonicotinoid Synthesis
Starting IntermediateKey Transformation StepsImmediate Precursor FormedFinal Product (Example)
This compound1. Reduction of ester to alcohol 2. Chlorination of alcohol2-chloro-5-chloromethylthiazoleThiamethoxam, Clothianidin

Advanced Organic Synthesis

The unique structure of this compound makes it a valuable tool in advanced organic synthesis beyond its use in agrochemicals. Its functional groups serve as handles for constructing more elaborate molecules for various applications, including pharmaceuticals and materials science.

The thiazole-5-carboxylate framework is a component in the synthesis of complex, biologically active molecules. A notable example is its use in developing inhibitors for human kinesin HSET (also known as KIFC1), a motor protein that is a target for anticancer therapies. nih.gov Researchers have reported the discovery of a novel series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate compounds with potent inhibitory activity against HSET. nih.gov In these syntheses, the thiazole core acts as a central scaffold. The 2-chloro position is typically substituted with an amine, which is then acylated to build a complex side chain, while the 5-carboxylate group is crucial for binding and activity. nih.gov The ability to systematically modify both the 2- and 5-positions of the thiazole ring allows for the fine-tuning of the molecule's properties to optimize its biological efficacy.

The Build/Couple/Pair (B/C/P) strategy is a powerful combinatorial chemistry technique used to generate large libraries of stereochemically diverse molecules for high-throughput screening. nih.govnih.gov This strategy involves a stepwise process of building complex scaffolds from simpler starting materials. While the B/C/P strategy has been successfully employed to create libraries of complex structures like macrolactams, the direct and prominent application of this compound as a building block within this specific named strategy is not widely documented in reviewed scientific literature. nih.govnih.gov The principles of the strategy, however, which rely on versatile building blocks with multiple reactive sites, are consistent with the chemical nature of this compound.

This compound is a precursor for a variety of specialty and fine chemicals, particularly those intended for pharmaceutical use. Its derivatives are key intermediates in the synthesis of important drugs. For example, the intermediate 2-chloro-5-chloromethylthiazole is not only used for insecticides but also in the synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV/AIDS. chemicalbook.com Furthermore, derivatives such as 2-amino-4-methylthiazole-5-carboxylates, which can be synthesized from the 2-chloro precursor, are vital intermediates for certain cephalosporin (B10832234) antibiotics, including Cefditoren pivoxil. google.com This demonstrates the compound's versatility in producing high-value chemicals for diverse therapeutic areas.

Table 2: Applications in Specialty Chemical Synthesis
Intermediate Derived From Subject CompoundClass of Specialty ChemicalExample Final Product
2-chloro-5-chloromethylthiazoleAntiviral Drug IntermediateRitonavir
2-amino-4-methylthiazole-5-carboxylateAntibiotic IntermediateCefditoren pivoxil
2-(substituted amino)thiazole-5-carboxylatesAnticancer Drug LeadsHSET Inhibitors

Precursor to Diverse Thiazole Derivatives

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, allowing it to serve as a versatile precursor to a wide array of substituted thiazole derivatives.

The chlorine atom at the C2 position of the thiazole ring is a key site for nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups. It readily reacts with nucleophiles such as amines and thiols, providing access to 2-amino-thiazole and 2-thio-thiazole derivatives, respectively. mdpi.com These derivatives are themselves valuable intermediates for pharmaceuticals and other biologically active compounds. mdpi.comnih.gov

The methyl ester at the C5 position offers another point for chemical modification. It can be:

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. researchgate.net

Reduced to a primary alcohol (2-chloro-5-hydroxymethylthiazole), a key step in the synthesis of neonicotinoids. semanticscholar.org

Transformed into other functional groups, expanding the range of accessible derivatives.

This dual reactivity enables chemists to use this compound as a platform to systematically build a diverse collection of thiazole-containing molecules, making it a valuable compound in medicinal chemistry and materials science. smolecule.com

V. Spectroscopic and Structural Elucidation in Research of Methyl 2 Chlorothiazole 5 Carboxylate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for providing detailed information about the electronic and atomic structure of molecules. For Methyl 2-chlorothiazole-5-carboxylate, techniques such as NMR, mass spectrometry, and IR spectroscopy are routinely used to confirm its synthesis and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In ¹H NMR spectra of this compound, the proton on the thiazole (B1198619) ring (H-4) typically appears as a singlet in the aromatic region, generally between δ 7.5 and 8.5 ppm. The methyl ester protons also produce a characteristic singlet, found further upfield, usually in the range of δ 3.85–4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. A key signal is that of the carbonyl carbon from the ester group, which is typically observed in the downfield region around δ 165 ppm. The carbon atoms of the thiazole ring also show distinct signals that are crucial for confirming the heterocyclic structure. For instance, in a related derivative, 3-((2-chlorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile, the thiazole carbons were observed at δ 152.3 (C2), 135.1 (C4), and 125.9 (C5). nih.gov

Table 1: Typical NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.5 - 8.5SingletThiazole ring proton (H-4)
¹H3.85 - 4.0SingletMethyl ester (-OCH₃) protons
¹³C~165-Carbonyl carbon (C=O)
¹³CVaries-Thiazole ring carbons

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of components in a mixture.

For this compound, which has a molecular weight of 177.61 g/mol , soft ionization techniques like Electrospray Ionization (ESI) are commonly used. In positive ion mode (ESI+), the compound is typically detected as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 191.6. This technique is crucial for confirming the successful synthesis of the target molecule and for studying its metabolites, such as the corresponding carboxylic acid (2-chloro-1,3-thiazole-5-carboxylic acid, 2-CTA) and its glycine (B1666218) conjugates in biological samples. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of synthesized compounds like this compound.

A common method involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector, often set at a wavelength of 254 nm, where the thiazole ring exhibits strong absorbance. The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used to quantify its purity.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most prominent absorption band is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the region of 1720 cm⁻¹. Other characteristic peaks include C-O stretches and vibrations associated with the C=N and C-S bonds within the thiazole ring, confirming the presence of these key structural features.

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (ester)
VariesMedium-StrongC-O stretch
VariesMediumC=N stretch (thiazole ring)
VariesMedium-WeakC-S stretch (thiazole ring)

Crystallographic Studies (e.g., X-ray Crystal Structures)

For example, the single-crystal X-ray diffraction analysis of 2-chloro-5-(chloromethyl)thiazole reveals key structural parameters of the ring system. nih.gov The thiazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles within the ring are consistent with its hybrid nature, showing partial double-bond character throughout. Such studies are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.govnovapublishers.com

In the structure of 2-chloro-5-(chloromethyl)thiazole, the chlorine atom at the 2-position lies very close to the mean plane of the thiazole ring, with a deviation of only 0.0092 Å. nih.gov This planarity is crucial for the electronic properties and reactivity of the molecule.

Table 3: Selected Crystallographic Data for the Related Compound 2-chloro-5-(chloromethyl)thiazole

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.2430 (8)
b (Å)17.151 (3)
c (Å)9.1640 (18)
β (°)96.82 (3)
Volume (ų)662.2 (2)
Data from CCDC 707470 / Acta Crystallographica Section E, 2009, 65, o1129. nih.gov

Analysis of Molecular Structure and Conformation

The combination of spectroscopic and crystallographic data provides a comprehensive understanding of the molecular structure and conformation of this compound.

The NMR data confirms the connectivity of the atoms and the electronic environment around the protons and carbons. The singlet for the H-4 proton indicates no adjacent protons, which is consistent with the 2,5-disubstituted pattern. Mass spectrometry unequivocally confirms the molecular weight and elemental formula. IR spectroscopy verifies the presence of the key ester functional group.

Vi. Computational Chemistry and Theoretical Studies on Methyl 2 Chlorothiazole 5 Carboxylate

Quantum Chemical Calculations

The electronic structure of Methyl 2-chlorothiazole-5-carboxylate is characterized by the interplay of the electron-withdrawing chloro and methyl carboxylate groups and the aromatic thiazole (B1198619) ring. A Natural Bond Orbital (NBO) analysis, a common computational technique, would reveal the charge distribution across the molecule.

It is anticipated that the nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atoms of the carboxylate group, would exhibit negative partial charges due to their high electronegativity. The carbon atom attached to the chlorine (C2), the carbonyl carbon (C6), and the carbon adjacent to the sulfur and nitrogen (C4) would likely carry positive partial charges. The chlorine atom, while electronegative, is also a key site for potential nucleophilic attack, a feature that would be quantified by charge analysis.

Studies on other substituted thiazoles have shown that the distribution of electron density is highly dependent on the nature and position of the substituents. researchgate.net For instance, the presence of an electron-withdrawing group like the methyl carboxylate at the 5-position is expected to decrease the electron density of the thiazole ring, influencing its reactivity.

Table 1: Predicted Partial Atomic Charges for Key Atoms in this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)

AtomPredicted Partial Charge (e)Rationale
N3NegativeHigh electronegativity
S1NegativeHigh electronegativity, but less than N
C2PositiveBonded to electronegative Cl and N
C4PositivePart of the aromatic system, influenced by adjacent heteroatoms
C5PositiveBonded to the electron-withdrawing carboxylate group
ClNegativeHigh electronegativity
O (carbonyl)NegativeHigh electronegativity
O (ester)NegativeHigh electronegativity

Molecular Orbital (MO) theory is instrumental in explaining the reactivity and electronic spectra of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly involving the sulfur and nitrogen lone pairs. The LUMO is likely distributed over the π-system of the thiazole ring and the carbonyl group of the ester, which acts as a π-acceptor. The electron-withdrawing nature of both the chlorine atom and the methyl carboxylate group would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Computational studies on various thiazole derivatives have consistently shown that the HOMO-LUMO gap is a key determinant of their chemical behavior. nih.govmdpi.com A smaller gap generally implies higher reactivity. In a study on benzothiazole (B30560) derivatives, it was found that substituents significantly modulate this energy gap; for example, a CF3 group lowered the gap, indicating increased reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes.)

PropertyPredicted Value/DescriptionSignificance
HOMO EnergyModerately lowIndicates moderate electron-donating ability
LUMO EnergyLowIndicates good electron-accepting ability, susceptibility to nucleophiles
HOMO-LUMO Gap (ΔE)Relatively smallSuggests higher chemical reactivity and lower kinetic stability
HOMO LocalizationPrimarily on the thiazole ring (S and N atoms)Site of potential electrophilic attack
LUMO LocalizationDistributed over the thiazole ring and C=O groupSite of potential nucleophilic attack

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, offering insights into reactivity, reaction mechanisms, and conformational preferences.

Computational modeling can predict the most likely sites for electrophilic and nucleophilic attack by generating a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites favorable for electrophilic attack. Positive potential (blue/green) would be expected around the hydrogen atoms and the C2 carbon of the thiazole ring, suggesting susceptibility to nucleophilic attack. researchgate.net

The chlorine atom at the C2 position is a good leaving group, making this position a prime target for nucleophilic aromatic substitution reactions. Theoretical calculations can model the transition states of such reactions, providing activation energies and helping to predict reaction kinetics. ijnc.ir This is a common reaction pathway for 2-halothiazoles, enabling the synthesis of a wide variety of derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built using calculated molecular descriptors.

While no specific QSAR or QSPR studies for this compound were identified, the broader class of thiazole derivatives has been extensively studied using these methods. laccei.orgresearchgate.net For example, a 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase inhibitors successfully developed a model correlating molecular descriptors with anti-inflammatory activity. laccei.org Another study on thiazole derivatives as PIN1 inhibitors used descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the LUMO energy (E-LUMO) to build a predictive model.

A hypothetical QSAR/QSPR study on a series of compounds including this compound would involve calculating a range of descriptors.

Table 3: Relevant Molecular Descriptors for a Hypothetical QSAR/QSPR Study of this compound

Descriptor ClassExample DescriptorsPotential Correlation
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesReactivity, binding affinity
Steric Molar Refractivity (MR), Molecular Volume, Surface AreaReceptor fit, steric hindrance
Hydrophobic LogP (octanol-water partition coefficient)Membrane permeability, solubility
Topological Connectivity Indices, Shape IndicesMolecular size and branching

These descriptors would then be used to build a mathematical model that could predict the biological activity or physical properties of new, unsynthesized derivatives, thereby guiding future research and development.

Bioinformatic Approaches for Target Interaction Prediction

Bioinformatic approaches are pivotal in modern drug discovery for predicting the potential biological targets of a compound, thereby guiding further experimental validation. For this compound, while specific comprehensive bioinformatic studies are not extensively documented in publicly available literature, the methodologies applied to structurally similar thiazole-containing compounds provide a clear framework for how its molecular targets can be predicted. These in silico techniques, including virtual screening, molecular docking, and pharmacophore modeling, leverage the compound's structural and electronic features to identify potential protein binding partners.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, a reverse approach, known as inverse or reverse virtual screening, could be employed. Here, the compound's structure would be screened against a database of known protein structures to identify potential binding targets.

For instance, studies on other thiazole derivatives have successfully utilized structure-based virtual screening to identify novel biological targets. A notable example is the identification of 2-arylthiazole-4-carboxylic acids as nanomolar affinity ligands for the CaMKIIα hub domain, a crucial regulator of neuronal signaling. nih.govdoi.org This highlights the potential of virtual screening to uncover novel therapeutic targets for compounds containing the thiazole scaffold.

Molecular Docking:

Molecular docking is a key bioinformatic tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a potential protein target.

While specific docking studies for this compound are not readily found, research on related thiazole derivatives demonstrates the utility of this approach. For example, molecular docking has been used to identify and optimize inhibitors for various targets, including enzymes and receptors involved in cancer and inflammation. mdpi.comnih.govnih.govbiointerfaceresearch.com In a study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives, molecular docking was implicitly part of the high-throughput screening and hit-to-lead optimization process that identified potent inhibitors of the kinesin HSET (KIFC1), a target in cancer therapy. nih.gov These examples underscore how molecular docking could be applied to this compound to predict its binding to various protein active sites and guide the design of more potent and selective analogs.

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a specific target. This model could then be used to screen compound libraries for other molecules with similar pharmacophoric features, potentially leading to the discovery of novel active compounds.

The following table summarizes the key bioinformatic approaches and their potential applications in predicting the biological targets of this compound, based on studies of related thiazole compounds.

Bioinformatic ApproachDescriptionPotential Application for this compound
Virtual Screening Computational screening of large compound libraries against protein targets.Identification of potential protein binding partners from large structural databases.
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target.Elucidation of the binding mode and interaction energies with potential biological targets.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups for biological activity.Development of a model to search for other compounds with similar activity profiles.

By employing these and other computational chemistry techniques, researchers can generate hypotheses about the mechanism of action of this compound and prioritize experimental studies to validate these predictions. This integrated approach, combining computational and experimental methods, is crucial for accelerating the drug discovery and development process.

Viii. Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Methyl 2-chlorothiazole-5-carboxylate

Furthermore, continuous flow chemistry presents a promising alternative to traditional batch processing. Flow reactors offer superior control over reaction parameters like temperature and pressure, enhancing safety and consistency, particularly for potentially exothermic reactions. google.com The application of flow chemistry to diazotization and subsequent reactions of related aminothiazoles has demonstrated its potential for handling unstable intermediates safely, a principle that could be adapted for novel syntheses starting from or leading to this compound.

Future methodologies may also draw inspiration from the synthesis of analogous compounds. For instance, processes developed for alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which involve the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide, could be modified to produce the 2-chloro variant directly. google.com The exploration of novel catalyst systems and reagents that can facilitate the key bond-forming steps under milder conditions remains a key objective.

Potential Future Synthetic Approach Key Advantages Relevant Precedent
One-Pot SynthesisSimplified operations, reduced waste, improved yield. google.comSynthesis of 2-substituted amino-4-methyl-5-formate thiazole (B1198619) salts. google.com
Continuous Flow ChemistryEnhanced safety, precise control of reaction parameters, scalability. google.comHydrodediazoniation of aromatic heterocycles.
Modified Hantzsch SynthesisUtilization of alternative starting materials, improved efficiency. nih.govgoogle.comProduction of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. google.com

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is primarily dictated by the electrophilic carbon at the C2 position (bearing the chlorine atom) and the ester group at the C5 position. Future research is expected to delve deeper into the transformation of these functional groups to generate a diverse library of new chemical entities.

The chlorine atom at the C2 position is a key site for nucleophilic substitution reactions. While reactions with simple nucleophiles are known, a systematic exploration of a broader range of nucleophiles—including complex amines, thiols, and oxygen-containing compounds—could yield novel derivatives with unique properties. Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C2 position represent a powerful, though underexplored, avenue for introducing carbon-carbon bonds and constructing more complex molecular architectures.

The ester group at the C5 position offers another handle for chemical modification. Saponification to the corresponding carboxylic acid is a straightforward transformation that opens the door to a vast array of amide coupling reactions. nih.gov Synthesizing a series of thiazole-5-carboxamides is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.comresearchgate.net Additionally, reduction of the ester to a primary alcohol would provide a precursor for further functionalization.

Computational chemistry and quantum chemical methods are emerging as powerful tools to predict the reactivity of such compounds. fz-juelich.de Future studies could employ Density Functional Theory (DFT) to model reaction pathways, predict the site of metabolism, and understand the electronic properties that govern the compound's reactivity, thereby guiding synthetic efforts. fz-juelich.de

Discovery of Undiscovered Applications in Chemical Synthesis and Materials Science

As a versatile building block, this compound is primarily used in the synthesis of biologically active molecules. nih.govfabad.org.tr Its role in the synthesis of complex drugs, such as the anti-cancer agent dasatinib, highlights its importance. semanticscholar.org Future work will undoubtedly continue to leverage this compound as a scaffold for new therapeutic agents targeting a range of diseases. nih.gov

Beyond medicinal chemistry, the unique electronic properties of the thiazole ring suggest potential applications in materials science. Thiazole-containing polymers and small molecules are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the thiazole ring, which can be further tuned by substituents, makes it a candidate for creating materials with specific charge-transport properties. Future research could focus on incorporating this compound into conjugated polymer backbones or as pendant groups to create novel functional materials.

The thiazoline (B8809763) ring, a related structure, is found in firefly luciferin, the molecule responsible for bioluminescence. rsc.org This connection points toward the potential for developing novel thiazole-based fluorescent probes and sensors. By strategically modifying the structure of this compound, it may be possible to design molecules that exhibit fluorescence upon binding to specific analytes or in response to changes in their environment.

Advanced Biological and Pharmacological Investigations

The thiazole nucleus is a well-known "pharmacophore" present in numerous FDA-approved drugs. researchgate.net This privileged scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govacs.org

Future research will heavily focus on using this compound as a template for generating libraries of new compounds for biological screening. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. By systematically modifying the structure and observing the effect on biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect. nih.gov

For derivatives of this compound, SAR studies would likely investigate the following:

Modification at the C2 position: Replacing the chloro group with various amines, amides, ethers, or alkyl/aryl groups via substitution or cross-coupling reactions.

Modification at the C5 position: Converting the methyl ester into a wide range of amides or other functional groups to probe interactions with biological targets. nih.gov

Modification at the C4 position: Although unsubstituted in the parent molecule, introducing substituents at the C4 position is a common strategy in thiazole chemistry to modulate activity.

These studies will aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

SAR Investigation Area Rationale Example Biological Target
C2-Position SubstitutionModulate target binding and physicochemical properties.Kinases, microbial enzymes. semanticscholar.org
C5-Position Amide LibraryExplore hydrogen bonding interactions and improve potency. nih.govKinesin HSET (KIFC1). nih.gov
C4-Position FunctionalizationFine-tune molecular shape and electronic properties.Various receptors and enzymes.

As with any compound intended for therapeutic use, understanding its metabolic fate and toxicological profile is paramount. Thiazole-containing drugs are known to undergo metabolism by cytochrome P450 (CYP) enzymes, which can sometimes lead to the formation of reactive metabolites (RMs). fz-juelich.de These RMs may arise from the epoxidation or S-oxidation of the thiazole ring and can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions. fz-juelich.de

Future research must include comprehensive metabolic studies on this compound and its derivatives. This involves in vitro incubations with liver microsomes to identify potential metabolites and trapping studies to detect reactive intermediates. fz-juelich.de

Furthermore, predictive toxicology will play a crucial role. researchgate.net Computational approaches, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the potential for toxicity based on molecular structure. researchgate.net These in silico methods can help prioritize compounds for further development and flag potential liabilities early in the drug discovery process, reducing the reliance on extensive animal testing.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing and chemical synthesis to reduce environmental impact. nih.gov Conventional methods for synthesizing heterocyclic compounds like thiazoles often use hazardous reagents and volatile organic solvents, generating significant waste. nih.gov

Future research will focus on developing greener synthetic routes for this compound. Key areas of interest include:

Green Solvents: Replacing traditional solvents with more environmentally benign alternatives like water, glycerol, or ionic liquids. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound synthesis to accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.netnih.gov

Catalysis: Employing renewable, non-toxic catalysts, including biocatalysts or reusable solid-supported catalysts, to improve efficiency and minimize waste. bohrium.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

These sustainable approaches not only minimize the environmental footprint but can also lead to more cost-effective and scalable manufacturing processes, which is crucial for the industrial application of this compound and its derivatives. nih.govbohrium.com

Q & A

Q. What precautions are necessary when handling this compound in aqueous environments?

  • Methodology : The compound is moisture-sensitive. Use anhydrous solvents (e.g., THF over molecular sieves) and Schlenk techniques for air-free reactions. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.